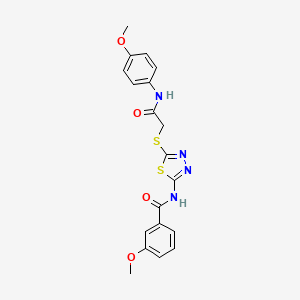

3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

The compound features a 1,3,4-thiadiazole core substituted with:

- A 3-methoxybenzamide group at position 2.

- A thioether-linked acetamide side chain at position 5, terminating in a 4-methoxyphenylamino group.

This structure combines electron-donating methoxy groups with aromatic and amide functionalities, which are critical for interactions in biological systems.

Propiedades

IUPAC Name |

3-methoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-26-14-8-6-13(7-9-14)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-4-3-5-15(10-12)27-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRVTOXFUWCDFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that integrates a 1,3,4-thiadiazole moiety with a methoxy-substituted benzamide. Its unique structure suggests potential interactions with various biological targets, making it an interesting candidate in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is C19H18N4O4S2, with a molecular weight of 430.5 g/mol. The compound features:

- A methoxy group attached to the benzene ring.

- A thiadiazole ring linked to an amino group through a thioether linkage.

This structural arrangement enhances its solubility and bioavailability.

Target Interactions

The thiadiazole derivatives have been shown to interact with various biological targets due to their mesoionic character. They can cross cellular membranes and bind effectively to proteins and nucleic acids. Notably, molecular docking studies indicate that this compound can bind to dihydrofolate reductase , forming stable complexes through hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Thiadiazole derivatives are known to affect multiple biochemical pathways. They have demonstrated activities such as:

- Anticancer : In vitro studies indicate promising cytotoxic effects against various cancer cell lines.

- Antimicrobial : Compounds containing the thiadiazole scaffold have shown significant antibacterial and antifungal properties .

Pharmacokinetics

The ability of thiadiazole derivatives to cross cellular membranes suggests they may have favorable pharmacokinetic properties. Factors influencing their bioavailability include pH levels and the presence of other molecules in the environment.

Biological Activity

The biological activities of 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be summarized as follows:

Case Studies

Several studies have investigated the efficacy of thiadiazole derivatives similar to 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:

- Cytotoxicity Against Cancer Cells : A study reported that derivatives with methoxy substitutions showed enhanced activity against MV4-11 and MOLM-13 cell lines, highlighting the importance of structural modifications in improving efficacy .

- Antimicrobial Properties : Research indicated that compounds with thiadiazole rings displayed potent antimicrobial effects against various pathogens, suggesting their potential as therapeutic agents in infectious diseases .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a unique structure that integrates a 1,3,4-thiadiazole moiety with a methoxy-substituted benzamide . Its chemical formula is , and it possesses a molecular weight of 430.5 g/mol . The presence of both the methoxy group and the thiadiazole ring enhances its solubility and bioavailability, making it an attractive candidate for medicinal chemistry applications.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit promising cytotoxic effects against various cancer cell lines. For instance, studies indicated enhanced activity against MV4-11 and MOLM-13 cell lines when structural modifications were applied . The mechanism of action is believed to involve the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Antimicrobial Effects

Compounds containing the thiadiazole scaffold have been extensively studied for their antimicrobial properties . This specific derivative has shown significant activity against a range of pathogens, suggesting its potential as a therapeutic agent in combating infectious diseases .

Interaction with Biological Targets

Molecular docking studies have indicated that 3-methoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can effectively bind to dihydrofolate reductase (DHFR), forming stable complexes through hydrogen bonding and hydrophobic interactions. This interaction is critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Case Studies

Several notable studies highlight the applications of this compound in various fields:

Comparación Con Compuestos Similares

Substituent Variations on the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a common scaffold. Key structural differences in analogs include:

Key Observations :

- Electron-Withdrawing vs. Methoxy groups (target compound, 5m) may improve solubility .

- Biological Activity: The 4-methoxyphenylamino group in the target compound is structurally similar to anticonvulsant agents in , while pyridinyl-phenoxy derivatives (7d) show cytotoxicity linked to electronic effects .

Thioether Linkage Modifications

The thioether bridge (-S-CH2-) in the target compound is a recurring feature. Variations include:

- Alkyl vs. Aryl Thioethers :

Benzamide vs. Alternative Aromatic Systems

The 3-methoxybenzamide group in the target compound differs from analogs with:

- Benzothiazole Systems (4g–4j, ): The benzothiazole moiety (e.g., 4g) enhances planarity and intercalation into DNA/protein targets.

Q & A

Q. Table 1. Key Characterization Data

| Technique | Parameters | Reference |

|---|---|---|

| δ 10.68 (s, NH), 7.52–7.94 (m, aromatic) | ||

| IR | 1670 cm (amide C=O) | |

| MS (FAB) | m/z 384 [M+H] |

Q. Table 2. Biological Activity Comparison

| Assay Type | IC (µM) | Cell Line | Reference |

|---|---|---|---|

| Cytotoxicity | 12.4 ± 1.2 | HeLa | |

| Hypoglycemic | 18.9 ± 2.1 | Wistar mice |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.